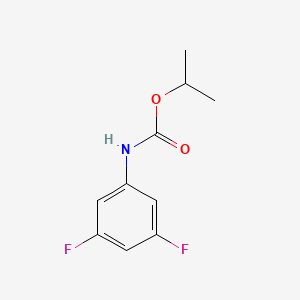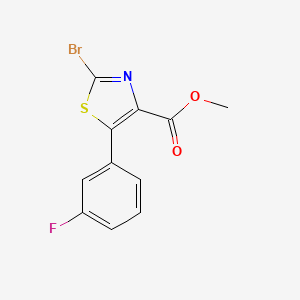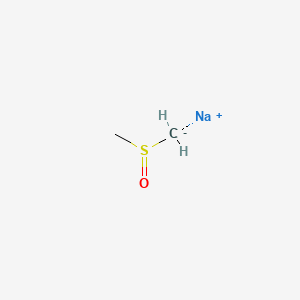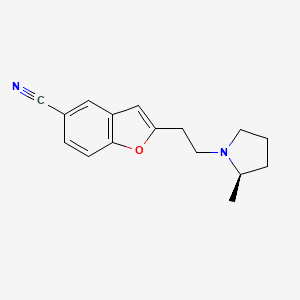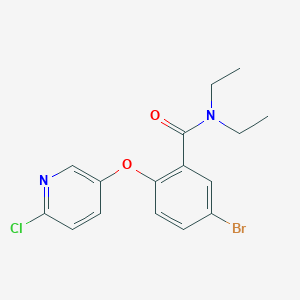
5-bromo-2-(6-chloropyridin-3-yl)oxy-N,N-diethylbenzamide
描述
5-Bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position of the benzene ring, a chlorine atom at the 6th position of the pyridine ring, and an N,N-diethylamide group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(6-chloropyridin-3-yl)oxy-N,N-diethylbenzamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-(6-chloropyridin-3-yloxy)benzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amidation: The brominated intermediate is then reacted with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-Bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in solvents like tetrahydrofuran (THF) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-bromo-2-(6-chloropyridin-3-yl)oxy-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes:
Binding to Receptors: The compound may bind to specific receptors or enzymes, modulating their activity.
Inhibition or Activation: It can inhibit or activate certain biochemical pathways, leading to the desired therapeutic or biological effect.
Cellular Effects: The compound may induce changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the benzamide group.
2-(6-Chloropyridin-3-yloxy)benzoic acid: Precursor in the synthesis of the target compound.
N,N-Diethyl-2-(6-chloropyridin-3-yloxy)benzamide: Similar but without the bromine atom.
Uniqueness
5-Bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide is unique due to the combination of its bromine, chlorine, and diethylamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
属性
分子式 |
C16H16BrClN2O2 |
|---|---|
分子量 |
383.7 g/mol |
IUPAC 名称 |
5-bromo-2-(6-chloropyridin-3-yl)oxy-N,N-diethylbenzamide |
InChI |
InChI=1S/C16H16BrClN2O2/c1-3-20(4-2)16(21)13-9-11(17)5-7-14(13)22-12-6-8-15(18)19-10-12/h5-10H,3-4H2,1-2H3 |
InChI 键 |
VYLDHNDGGSSPFN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OC2=CN=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-Methyl-1H-pyrazolo[4,3-c]isoquinolin-5-yl)phenol](/img/structure/B8681255.png)
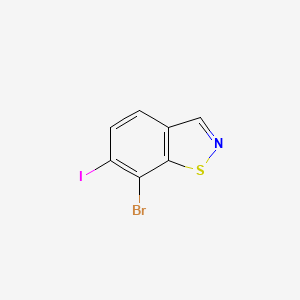

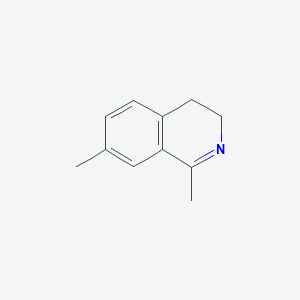


![Hexanoic acid, 6-[(4-aminophenyl)thio]-, methyl ester](/img/structure/B8681296.png)
